1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a cyclopropyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the cyclopropyl ring, which can be achieved through various cyclopropanation reactions.
- The introduction of the aminomethyl group is typically carried out using amination reactions, where suitable amine precursors are reacted with the cyclopropyl intermediate.
- The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
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Industrial Production Methods
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Catalysts and solvents are often used to enhance the efficiency of the reactions.
- Purification steps, such as crystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Oxidation typically leads to the formation of cyclopropyl ketones or carboxylic acids.
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Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions often result in the formation of cyclopropyl alcohols or amines.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
- Common reagents for substitution reactions include alkyl halides and sulfonates.
Scientific Research Applications
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of cyclopropyl-containing compounds and their reactivity.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the development of novel bioactive compounds.
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Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- Its unique cyclopropyl structure allows it to fit into specific binding sites, influencing biological processes.
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Pathways Involved
- The compound can affect various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
- Its effects on neurotransmitter systems and ion channels are also of interest in neuroscience research.
Comparison with Similar Compounds
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group, used in organic synthesis.
Cyclopropylmethanol: Contains a cyclopropyl ring and a hydroxyl group, used as an intermediate in chemical synthesis.
Cyclopropylcarboxylic acid: Features a cyclopropyl ring and a carboxyl group, used in the production of pharmaceuticals and agrochemicals.
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Uniqueness
- The presence of both the aminomethyl group and the hydrochloride salt form distinguishes this compound from other cyclopropyl-containing compounds.
- Its specific reactivity and potential applications in various fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C5H13ClN2 |
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Molecular Weight |
136.62 g/mol |
IUPAC Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
InChI Key |
UFDCTVLUUSVAQP-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1CN)CN.Cl |
Canonical SMILES |
C1C(C1CN)CN.Cl |
Origin of Product |
United States |
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